molecular formula C15H12F2N4S B12128902 5-(4-Fluorophenyl)-3-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine

5-(4-Fluorophenyl)-3-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine

Cat. No.: B12128902
M. Wt: 318.3 g/mol
InChI Key: YVVMNPLOWOXKSF-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-3-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features two fluorophenyl groups and a triazole ring, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-3-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic substitution reactions, often using fluorobenzene derivatives.

    Thioether Formation: The methylthio group is introduced through a nucleophilic substitution reaction involving a thiol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions.

    Temperature and Pressure Control: Maintaining optimal reaction conditions to maximize yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the fluorophenyl groups, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Triazole Derivatives: From reduction reactions.

    Functionalized Triazoles: From substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its triazole ring.

    Material Science:

Biology

    Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in various biochemical pathways.

Medicine

    Anticancer Research: The compound’s structure suggests potential as an anticancer agent, warranting further investigation.

    Antifungal Agents: Similar to other triazole derivatives, it may possess antifungal properties.

Industry

    Agriculture: Potential use as a fungicide or pesticide.

    Pharmaceuticals: Development of new drugs based on its unique structure.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-3-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. The fluorophenyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Voriconazole: A triazole antifungal with a similar structure.

Uniqueness

    Dual Fluorophenyl Groups: The presence of two fluorophenyl groups distinguishes it from other triazole derivatives, potentially enhancing its biological activity.

    Thioether Linkage: The methylthio group adds to its uniqueness, offering different chemical reactivity and biological properties.

Properties

Molecular Formula

C15H12F2N4S

Molecular Weight

318.3 g/mol

IUPAC Name

3-(4-fluorophenyl)-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H12F2N4S/c16-12-6-4-11(5-7-12)14-19-20-15(21(14)18)22-9-10-2-1-3-13(17)8-10/h1-8H,9,18H2

InChI Key

YVVMNPLOWOXKSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NN=C(N2N)C3=CC=C(C=C3)F

Origin of Product

United States

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